molecular formula C9H20O2Si B1275740 1-(tert-Butyldimethylsilyloxy)-2-propanone CAS No. 74685-00-0

1-(tert-Butyldimethylsilyloxy)-2-propanone

Cat. No.: B1275740
CAS No.: 74685-00-0
M. Wt: 188.34 g/mol
InChI Key: LHYDYTSJUGPFLA-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyloxy)-2-propanone is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propanone backbone. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in the formation of silyl ethers, which are commonly used as protecting groups in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyldimethylsilyloxy)-2-propanone can be synthesized through the reaction of 2-propanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to the hydroxyl group of the propanone, forming the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of tert-butyldimethylsilyl chloride and the simplicity of the reaction setup .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyldimethylsilyloxy)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-2-propanone is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses, allowing

Biological Activity

1-(tert-Butyldimethylsilyloxy)-2-propanone, a compound with the molecular formula C9H20O2SiC_9H_{20}O_2Si, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is primarily synthesized through silylation reactions, which involve the introduction of a silyl group to enhance the compound's stability and reactivity. The tert-butyldimethylsilyl (TBS) group is particularly useful for protecting functional groups during synthetic processes. This compound can be derived from various precursors, and its synthesis often involves the use of solvents like dichloromethane under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its antimicrobial, cytotoxic, and anti-inflammatory properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related silylated compounds, cytotoxic effects were evaluated on human lung fibroblast cell lines (MRC-5). The IC50 values for some derivatives were found to be greater than 12.3 mg/L, indicating a favorable safety margin compared to their antimicrobial activity . Such data imply that this compound could possess similar safety characteristics.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been documented in clinical settings. For instance, the Eagle effect observed in antibiotic treatments highlights how certain compounds can effectively reduce bacterial load when administered at lower doses . This phenomenon could be relevant for future studies involving this compound.

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Compound Activity MIC (mg/L) IC50 (mg/L) Target
Benzosiloxaborole DerivativeAntibacterial0.39 - 3.12>12.3Staphylococcus aureus
Related Silylated CompoundCytotoxicityN/A>12.3Human lung fibroblasts (MRC-5)

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDYTSJUGPFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399591
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74685-00-0
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DCM (5 mL) solution of 1-hydroxypropan-2-one (500 mg, 6.8 mmol), DMAP (41 mg, 0.34 mmol) and Et3N (1.2 mL, 8.16 mmol) was added TBSCl (1.133 g, 7.5 mmol) at 0° C. under nitrogen atmosphere. The mixture was stirred at r.t. for 2 h. Then the mixture was added water and extracted with EtOAc. The organic layer was purified by silica gel chromatography using PE/EA (10/1) to give the title compound (950 mg, 75%). EDI-MS (M+1): 189. 1H NMR (300 MHz, CDCl3) δ 4.057 (s, 2H), 2.080 (s, 3H), 0.832 (s, 9H), 0.001 (s, 6H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.133 g
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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